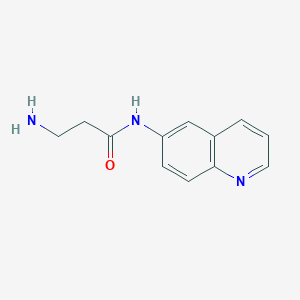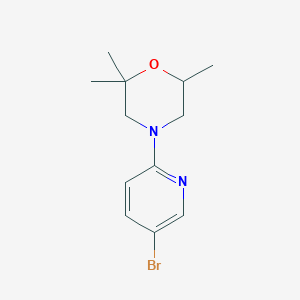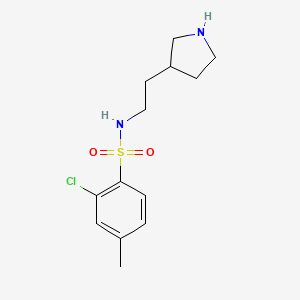
3-amino-N-quinolin-6-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-quinolin-6-ylpropanamide, also known as AQPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AQPA is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmacological properties.
科学研究应用
3-amino-N-quinolin-6-ylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-amino-N-quinolin-6-ylpropanamide has been shown to have anti-cancer properties, and has been studied as a potential drug candidate for the treatment of cancer. In biochemistry, 3-amino-N-quinolin-6-ylpropanamide has been used as a tool for studying protein-protein interactions, and has been shown to inhibit the activity of certain enzymes. In materials science, 3-amino-N-quinolin-6-ylpropanamide has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 3-amino-N-quinolin-6-ylpropanamide is complex and not fully understood. It is known to interact with various biomolecules, including enzymes and proteins, and to modulate their activity. 3-amino-N-quinolin-6-ylpropanamide has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which are involved in various cellular processes. It has also been shown to bind to proteins involved in signal transduction pathways, such as the protein kinase C family.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-quinolin-6-ylpropanamide are diverse and depend on the specific application. In cancer research, 3-amino-N-quinolin-6-ylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In biochemistry, 3-amino-N-quinolin-6-ylpropanamide has been used as a tool for studying protein-protein interactions, and has been shown to inhibit the activity of certain enzymes. In materials science, 3-amino-N-quinolin-6-ylpropanamide has been used as a building block for the synthesis of novel materials with unique properties.
实验室实验的优点和局限性
The advantages of using 3-amino-N-quinolin-6-ylpropanamide in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, there are also limitations to using 3-amino-N-quinolin-6-ylpropanamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
未来方向
There are many potential future directions for research involving 3-amino-N-quinolin-6-ylpropanamide. In medicinal chemistry, further studies are needed to determine its efficacy and safety as a potential drug candidate for the treatment of cancer. In biochemistry, 3-amino-N-quinolin-6-ylpropanamide could be used as a tool for studying protein-protein interactions in more detail. In materials science, 3-amino-N-quinolin-6-ylpropanamide could be used as a building block for the synthesis of novel materials with even more unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-N-quinolin-6-ylpropanamide and its potential applications in other fields.
合成方法
The synthesis of 3-amino-N-quinolin-6-ylpropanamide is a multi-step process that involves the reaction of quinoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropan-1-ol in the presence of a base to yield 3-amino-N-quinolin-6-ylpropanamide. This synthesis method has been optimized for high yield and purity, and has been used in many studies involving 3-amino-N-quinolin-6-ylpropanamide.
属性
IUPAC Name |
3-amino-N-quinolin-6-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-5-12(16)15-10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGTVPZMKRAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCN)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-quinolin-6-ylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)



![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)